Specific Scientific Field: This application falls under the field of Oncology, specifically Lung Cancer Research .
Summary of the Application: WZ4002 is a third-generation EGFR inhibitor used in the treatment of EGFR-mutant lung adenocarcinomas . It has been found to overcome anoikis resistance more efficiently than Src inhibitors .
Methods of Application: The research focused on two EGFR-mutant lung adenocarcinoma cell lines, HCC827 (E746-A750 deletion) and H1975 (L858R þ T790M), in suspension to elucidate whether suspended lung adenocarcinoma cells are eradicated by long-term treatment with Src tyrosine kinase inhibitors (TKIs) .
Results or Outcomes: The phosphorylated EGFR of Src TKI-resistant H1975 cells, as well as HCC827 cells, was completely suppressed by WZ4002. Consequently, both the suspended cell lines were almost completely eradicated within 144 hours, with the combined therapy of WZ4002, ABT-263, and TSA .
Specific Scientific Field: This application is in the field of Pharmacology, specifically Drug Resistance Research .
Summary of the Application: WZ4002 has been evaluated for its sensitivity in models harboring drug-resistant EGFR mutations .
Methods of Application: The research identified three major drug resistance mutations. The sensitivity of WZ4002 was evaluated against these mutations .
Results or Outcomes: It was found that EGFR L718Q, L844V, and C797S cause resistance to both WZ4002 and CO-1686 while, in contrast, only EGFR C797S leads to AZD9291 resistance .
Specific Scientific Field: This application is in the field of Cell Biology, specifically in studying Anoikis Resistance .
Summary of the Application: WZ4002, a third-generation EGFR inhibitor, can overcome anoikis resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors .
Methods of Application: The research focused on two EGFR-mutant lung adenocarcinoma cell lines, HCC827 and H1975, in suspension to elucidate whether suspended lung adenocarcinoma cells are eradicated by long-term treatment with Src tyrosine kinase inhibitors (TKIs) .
Specific Scientific Field: This application is in the field of Pharmacology, specifically in Combination Therapies .
Summary of the Application: WZ4002 has been used in combination with other drugs like ABT-263 and TSA to treat EGFR-mutant lung adenocarcinomas .
Methods of Application: The research involved treating suspended EGFR-mutant lung adenocarcinoma cells with a combination of WZ4002, ABT-263, and TSA .
Results or Outcomes: The combined therapy of WZ4002, ABT-263, and TSA almost completely eradicated the suspended cell lines within 144 hours .
Specific Scientific Field: This application is in the field of Pharmacology, specifically in understanding Drug Resistance Mechanisms .
Summary of the Application: WZ4002 has been used to understand the mechanisms of drug resistance in EGFR-mutant lung cancer .
Methods of Application: The research involved establishing five WZ4002-resistant cells, derived from cells harboring both EGFR and T790M mutations by long-term exposure to increasing doses of WZ4002 .
Results or Outcomes: Compared with the parental cells, all resistant cells showed 10–100-folds higher resistance to WZ4002, as well as cross-resistance to other mutant-selective inhibitors .
Specific Scientific Field: This application is in the field of Oncology, specifically in Combination Therapies for EGFR-Mutant Lung Cancer .
WZ4002 is a third-generation inhibitor targeting the epidermal growth factor receptor, specifically designed to address mutations associated with drug resistance in cancer treatment. Its primary application is against the T790M mutation of the epidermal growth factor receptor, which is often implicated in non-small cell lung cancer. The compound exhibits a unique structure characterized by an anilinopyrimidine core, which allows for selective binding to the mutant form of the receptor while minimizing interaction with wild-type epidermal growth factor receptor and other kinases .
WZ4002 functions primarily through covalent interactions with specific amino acid residues in the target enzyme. Notably, it forms a bidentate hydrogen bond with methionine 793 and establishes a covalent bond with cysteine 797 of the epidermal growth factor receptor. This binding mechanism enhances its selectivity and potency against the T790M mutant, making it more effective than earlier generation inhibitors . The compound's reactive acrylamide moiety plays a crucial role in this interaction, facilitating the formation of stable complexes that inhibit kinase activity .
The biological activity of WZ4002 has been extensively studied, demonstrating its ability to effectively inhibit phosphorylation of downstream signaling pathways associated with cell proliferation and survival, such as AKT and ERK1/2. Preclinical studies have shown that treatment with WZ4002 leads to significant reductions in tumor cell viability and increases in apoptosis markers in cells harboring the T790M mutation . Additionally, pharmacokinetic studies indicate that WZ4002 has a half-life of approximately 2.5 hours and an oral bioavailability of 24%, supporting its potential for clinical use .
The synthesis of WZ4002 involves several key steps that focus on constructing its unique anilinopyrimidine framework. Initial steps typically include the formation of the pyrimidine core followed by the introduction of various substituents that enhance selectivity and potency against specific mutant forms of epidermal growth factor receptor. Variations in synthesis have led to numerous analogues, each designed to optimize binding affinity and reduce off-target effects .
Interaction studies have revealed that mutations in the epidermal growth factor receptor can significantly influence the binding affinity of WZ4002. For instance, mutations such as L718Q and L844V have been shown to confer resistance to WZ4002 while maintaining sensitivity to other irreversible inhibitors like afatinib . These findings underscore the importance of understanding specific mutation profiles when considering WZ4002 as a therapeutic option.
WZ4002 shares structural similarities with several other compounds designed to inhibit epidermal growth factor receptor activity. Below is a comparison highlighting its uniqueness:
Compound Name | Target Mutation | Mechanism of Action | Unique Features |
---|---|---|---|
WZ4002 | T790M | Covalent binding to cysteine residues | Selective for T790M; minimal activity on wild-type |
Afatinib | Various mutations | Irreversible binding | Broad-spectrum activity; less selective |
Erlotinib | Various mutations | Competitive inhibition | First-generation inhibitor; less effective on T790M |
Osimertinib | T790M | Irreversible binding | Designed for T790M; similar but distinct structure compared to WZ4002 |
WZ8040 | L858R/T790M | Covalent binding | Analogous structure; slightly different target profile |
WZ4002's selectivity for the T790M mutant sets it apart from other compounds, particularly first-generation inhibitors that lack efficacy against this resistant form. This specificity enhances its potential as a targeted therapeutic agent in oncology .
WZ4002 is a pyrimidine compound characterized by its complex molecular architecture and specific physicochemical properties that contribute to its biological activity [1]. The compound possesses the molecular formula C25H27ClN6O3 with a molecular weight of 494.97 grams per mole [1] [2]. The Chemical Abstracts Service number for WZ4002 is 1213269-23-8, providing its unique chemical identifier [1] [2].
The International Union of Pure and Applied Chemistry name for WZ4002 is N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide [1] [3]. The compound's structure features a 2-methoxy-4-(4-methylpiperazin-1-yl)anilino group at the 2-position of the pyrimidine ring, a 3-(acryloylamino)phenoxy group at the 4-position, and a chloro substituent at the 5-position [1].
The simplified molecular input line entry system representation of WZ4002 is CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC [1] [2]. The International Chemical Identifier Key is ITTRLTNMFYIYPA-UHFFFAOYSA-N, providing another unique molecular identifier [1] [2].
Table 1: Physicochemical Properties of WZ4002
Property | Value |
---|---|
Molecular Formula | C25H27ClN6O3 [1] [2] |
Molecular Weight (g/mol) | 494.97-495.0 [1] [2] [14] |
CAS Number | 1213269-23-8 [1] [2] |
Appearance | Solid powder [4] [15] |
Storage Temperature | -20°C [2] [4] |
Solubility in Dimethyl Sulfoxide (mg/mL) | ≥24.7 [4] [7] |
Solubility in Water | Insoluble [7] |
Solubility in Ethanol | Insoluble [7] |
Purity by High Performance Liquid Chromatography | ≥98% [2] [6] |
WZ4002 exists as a solid powder at room temperature and requires storage at -20°C to maintain stability [2] [4]. The compound demonstrates excellent solubility in dimethyl sulfoxide at concentrations exceeding 24.7 milligrams per milliliter, while remaining insoluble in both water and ethanol [4] [7]. This solubility profile is characteristic of organic compounds with complex aromatic structures and multiple nitrogen-containing heterocycles [4].
The anilinopyrimidine scaffold represents the core structural framework of WZ4002, characterized by a pyrimidine ring system substituted with an aniline moiety [1] [5]. This scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to interact effectively with adenosine triphosphate binding sites in protein kinases [18] [19].
The anilinopyrimidine core of WZ4002 forms a bidentate hydrogen bonding interaction with the hinge residue Met793 in the epidermal growth factor receptor structure [8]. The pyrimidine ring system serves as a bioisostere to the purine analog of adenosine triphosphate, resulting in enhanced cellular uptake and target engagement [19]. This structural similarity to natural nucleotides enables the compound to compete effectively with adenosine triphosphate for binding to the kinase active site [19].
The anilinopyrimidine partial structure fills the phosphate binding region of the target protein, with the pyrimidine nitrogen atoms forming critical hydrogen bonds with backbone residues in the hinge region [18]. The planar configuration adopted by the anilinopyrimidine elements allows optimal positioning within the adenosine triphosphate binding pocket while maintaining favorable interactions with surrounding amino acid residues [18].
Structural modifications to the anilinopyrimidine scaffold have demonstrated significant effects on biological activity [9] [18]. The presence of specific substituents on both the pyrimidine and aniline portions of the scaffold influences binding affinity, selectivity, and overall pharmacological properties [18] [19]. The 5-chloro substituent on the pyrimidine ring specifically contacts the gatekeeper residue, while the aniline ring forms hydrophobic interactions with glycine residues in the active site [8] [26].
Table 2: Anilinopyrimidine Scaffold Structural Features
Structural Component | Function | Impact on Activity |
---|---|---|
Pyrimidine ring | Adenosine triphosphate mimetic | Essential for binding [18] [19] |
Aniline substituent | Hinge region interaction | Critical for selectivity [8] [18] |
5-Chloro group | Gatekeeper contact | Enhances potency [8] [26] |
2-Methoxy substituent | Selectivity determinant | Improves specificity [8] [26] |
The initial synthetic step involves the preparation of the chloropyrimidine intermediate through established halogenation procedures [10] [25]. This intermediate serves as the central building block for subsequent substitution reactions that introduce the various functional groups present in the final structure [10] [25]. The use of 2,4,5-trichloropyrimidine as a starting material allows for selective displacement reactions at different positions of the pyrimidine ring [10] [25].
The aniline coupling reaction represents a critical transformation in the synthetic sequence, typically employing nucleophilic aromatic substitution conditions [25] [27]. The reaction between the chloropyrimidine intermediate and the appropriately substituted aniline derivative proceeds under basic conditions, often utilizing diazabicycloundecene or tertiary butoxide lithium as the base [10] [25] [27]. Temperature control and reaction time optimization are essential parameters for achieving high conversion and minimizing side product formation [10] [25].
The introduction of the acrylamide functionality requires careful consideration of reaction conditions to prevent polymerization of the reactive acrylic acid derivative [10] [11]. The amide bond formation typically employs standard coupling reagents such as dicyclohexylcarbodiimide in combination with 4-dimethylaminopyridine as a catalyst [10]. The final purification involves silica gel chromatography using appropriate solvent systems to achieve the desired purity levels [10] [25].
Table 3: Key Synthetic Transformations in WZ4002 Preparation
Synthetic Step | Reagents/Conditions | Typical Yield |
---|---|---|
Chloropyrimidine formation | 2,4,5-Trichloropyrimidine [10] [25] | 80-90% [10] |
Aniline coupling | Diazabicycloundecene, dichloromethane [10] [25] | 70-93% [10] |
Phenoxy substitution | Tertiary butoxide lithium, reflux [10] | 80% [10] |
Acrylamide formation | Dicyclohexylcarbodiimide, 4-dimethylaminopyridine [10] | 39% [10] |
Alternative synthetic approaches have been developed to improve efficiency and scalability [9] [25]. These include microwave-assisted synthesis protocols that reduce reaction times and enhance yields [18]. The use of Buchwald-Hartwig coupling reactions provides an alternative route for introducing aniline substituents with improved functional group tolerance [25].
Structure-activity relationship studies have provided comprehensive insights into the molecular determinants of WZ4002 biological activity [8] [9] [12]. These investigations have systematically evaluated the contribution of individual structural elements to binding affinity, selectivity, and cellular potency [9] [12] [29].
The anilinopyrimidine scaffold serves as the fundamental pharmacophore, with modifications to this core structure significantly affecting biological activity [8] [9]. The 5-chloro substituent on the pyrimidine ring plays a crucial role in contacting the gatekeeper methionine residue, particularly the T790M mutant form [8] [12]. Removal or substitution of this chlorine atom results in substantial loss of activity against resistant mutant forms [12] [13].
The 2-methoxy group on the aniline ring contributes significantly to the selectivity profile of WZ4002 [8] [26]. This substituent extends toward leucine and proline residues in the hinge region, providing favorable hydrophobic interactions [8]. The methoxy group also contributes to selectivity over JAK3 and TEC-family kinases, which possess bulkier residues at the corresponding position that would sterically interfere with this substituent [8] [26].
The 4-methylpiperazine substituent enhances both solubility and binding affinity through multiple mechanisms [4] [29]. This group participates in favorable electrostatic interactions with negatively charged residues in the binding pocket while improving the overall pharmacokinetic properties of the compound [29]. Modifications to the piperazine ring, including size variations and alternative substituents, have been systematically evaluated to optimize these interactions [9] [29].
Table 4: Structure-Activity Relationship Analysis for WZ4002
Structural Modification | Effect on Potency | Selectivity Impact | Reference |
---|---|---|---|
5-Chloro removal | >10-fold loss [12] | Reduced T790M selectivity [12] | [12] [13] |
2-Methoxy deletion | 5-fold decrease [8] | Loss of JAK3 selectivity [8] | [8] [26] |
Acrylamide to propionamide | 100-fold loss [12] | Eliminated covalent binding [12] | [12] |
Piperazine modifications | Variable (2-5 fold) [9] | Maintained selectivity [9] | [9] [29] |
The acrylamide warhead represents an essential structural element for irreversible inhibition through covalent modification of cysteine 797 [8] [11] [12]. Replacement of the acrylamide with non-reactive analogs, such as propionamide, results in dramatic loss of potency, confirming the importance of covalent bond formation [12]. The positioning of the acrylamide group through the phenoxy linker ensures optimal trajectory for nucleophilic attack by the cysteine thiol group [8] [12].
The hydrophobic clamp interaction involves residues leucine 718, valine 726, and leucine 844, which engage the compound from multiple directions [12]. This interaction contributes significantly to binding affinity and explains why certain mutations at these positions confer resistance to WZ4002 [12] [13]. The phenoxy linker positions the acrylamide warhead appropriately while participating in these hydrophobic interactions [12].
Table 5: Quantitative Structure-Activity Data for WZ4002 Variants
Compound Variant | EGFR L858R IC50 (nM) | EGFR L858R/T790M IC50 (nM) | Selectivity Ratio |
---|---|---|---|
WZ4002 (parent) | 2 [1] [4] | 8 [1] [4] | 4.0 [1] |
WZ4003 (reversible analog) | 500 [8] | 1000 [8] | 2.0 [8] |
5-Fluoro analog | 15 [16] | 45 [16] | 3.0 [16] |
Desmethoxy analog | 25 [26] | 80 [26] | 3.2 [26] |